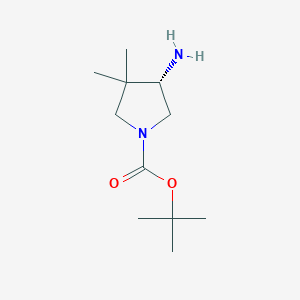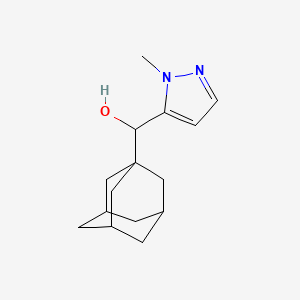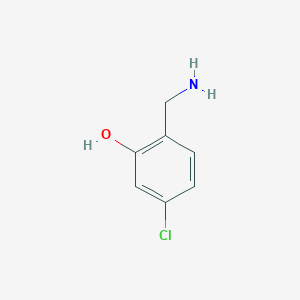
tert-ブチル (4S)-4-アミノ-3,3-ジメチルピロリジン-1-カルボン酸エステル
概要
説明
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of [18F]FSPG, a compound used in PET studies, involves the substitution of nucleophilic [18F]fluoride with a protected naphthylsulfonyloxy-propyl-L-glutamate derivative . Another compound, tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate, was synthesized starting from commercially available 4-bromo-1H-indole using simple reagents .Molecular Structure Analysis
The molecular structure of similar compounds can be characterized using various techniques such as NMR spectroscopy . For instance, the tert-butyl group has been used as a probe for NMR studies of macromolecular complexes . The integration of 1H-NMR and 13C-NMR data can provide valuable insights into the molecular structure of the compound .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite complex. For instance, the decomposition mechanism of DBAD, an organic peroxide, involves cracking of the C–O bond, separating out various radical groups, which gradually decompose or oxidize into various other compounds . Another compound, tert-butyl alcohol, has been used in NMR studies of macromolecular complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For instance, the transition states in the solvolysis of tert-butyl chloride, bromide, and iodide are highly dipolar and are strong hydrogen bond acids and strong hydrogen bond bases .科学的研究の応用
化学変換
この化合物のtert-ブチル基は、特徴的な用途をまとめることで強調される独特の反応性パターンを持っています 。この単純な炭化水素部分は、化学変換に使用されます .
生合成経路
この化合物のtert-ブチル基は、生合成経路にも影響を与えます 。それは自然界で関連しており、研究や産業のさまざまな分野で使用されています .
生分解経路
この化合物のtert-ブチル基は、生分解経路にも関与しています 。それは、これらの経路とそのさまざまな分野への影響の研究に使用されています .
生触媒プロセス
この化合物のtert-ブチル基は、生触媒プロセスに潜在的な用途を持っています 。それは、これらのプロセスとそのさまざまな分野への影響の研究に使用されています .
作用機序
The mechanism of action of similar compounds can be quite diverse. For instance, the tert-butyl group has been used as a probe for NMR studies of macromolecular complexes . The 1H NMR signal of a tert-butyl group attached to a large protein or complex can be observed with high sensitivity if the group retains high mobility .
Safety and Hazards
将来の方向性
The future directions for the research and application of similar compounds are quite promising. For instance, tert-Butyloxycarbonyl-protected amino acid ionic liquids have been prepared to expand the applicability of AAILs . These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
特性
IUPAC Name |
tert-butyl (4S)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-6-8(12)11(4,5)7-13/h8H,6-7,12H2,1-5H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQDCEVLPYUFGY-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1N)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(C[C@H]1N)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(2-Methoxyethanesulfonyl)methyl]benzene-1-sulfonyl chloride](/img/structure/B1529425.png)




![N-[2-(5-chloro-1H-indol-1-yl)ethyl]oxan-4-amine](/img/structure/B1529433.png)
![4-amino-N-[(3-chlorophenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B1529434.png)


![2-[(1-Methanesulfonylpiperidin-4-yl)oxy]acetic acid](/img/structure/B1529439.png)
![tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate](/img/structure/B1529441.png)

